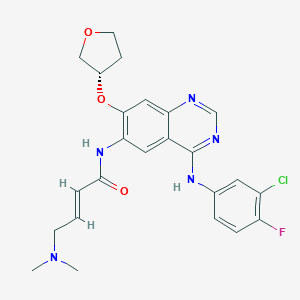

阿法替尼

描述

阿法替尼是一种主要用于治疗非小细胞肺癌 (NSCLC) 的药物阿法替尼对携带 EGFR 基因突变的肿瘤有效,这种突变在 NSCLC 中很常见 .

科学研究应用

阿法替尼在科学研究中具有广泛的应用,包括:

化学: 用作研究喹唑啉衍生物的合成和反应的模型化合物。

生物学: 研究其对细胞信号通路的影响及其抑制癌细胞生长的能力。

作用机制

阿法替尼通过不可逆地结合并抑制 EGFR、HER2 和 HER4 的激酶活性发挥作用。这种抑制阻止了促进细胞增殖和存活的下游信号通路的自身磷酸化和后续激活。 通过阻断这些通路,阿法替尼有效地抑制了癌细胞的生长和扩散 .

准备方法

合成路线和反应条件

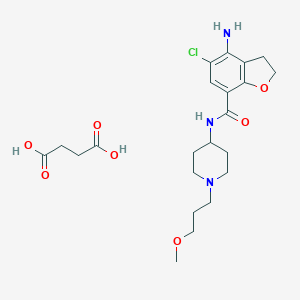

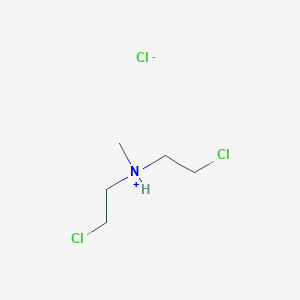

阿法替尼的合成涉及几个关键步骤,从喹唑啉核心部分的制备开始。一种常用的方法是使用 2-腈基-4-[4-(N,N-二甲基氨基)-I-氧代-2-丁烯-I-基]氨基-5-[(S)-(四氢呋喃-3-基)氧基]苯胺和 4-氟-3-氯苯胺作为起始原料。 这些化合物在 N,N-二甲基甲酰胺二甲基缩醛的存在下发生缩合和环化反应,形成阿法替尼 .

工业生产方法

对于工业生产,阿法替尼的合成经过优化,以减少生产步骤并降低成本。该工艺涉及在喹唑啉核的特定位置修饰官能团,然后进行一系列反应,包括环化、硝化、取代、还原、缩合和成盐。 这种方法可以生产高纯度的阿法替尼,适用于大规模生产 .

化学反应分析

反应类型

阿法替尼会发生各种化学反应,包括:

氧化: 阿法替尼在特定条件下可以被氧化形成不同的代谢物。

还原: 还原反应可以改变阿法替尼上的官能团,可能会改变其活性。

取代: 取代反应可以在喹唑啉环上的各个位置发生,导致形成不同的衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂来实现取代反应。

主要产物

相似化合物的比较

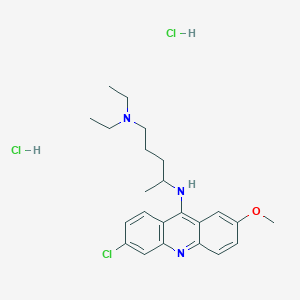

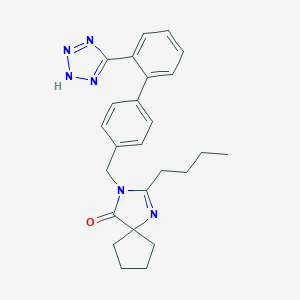

阿法替尼经常与其他酪氨酸激酶抑制剂如厄洛替尼、吉非替尼和奥西替尼进行比较。虽然所有这些化合物都靶向 EGFR,但阿法替尼在不可逆地抑制 EGFR 家族的多个成员方面独树一帜,包括 HER2 和 HER4。 这种更广泛的活性谱使阿法替尼对更广泛的 EGFR 突变有效,包括一些对第一代抑制剂有抗性的突变 .

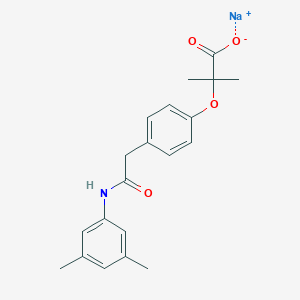

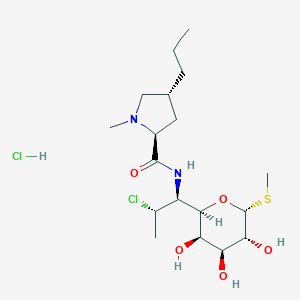

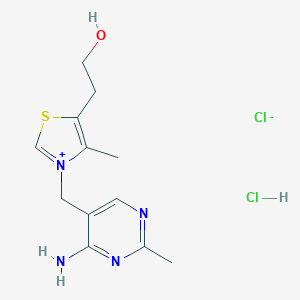

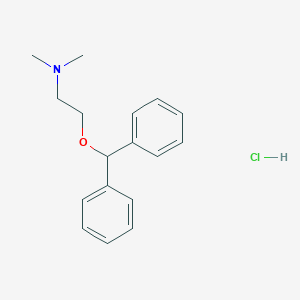

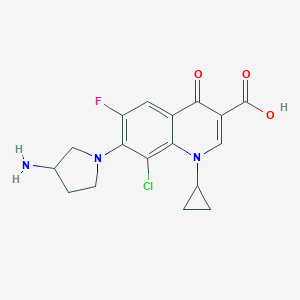

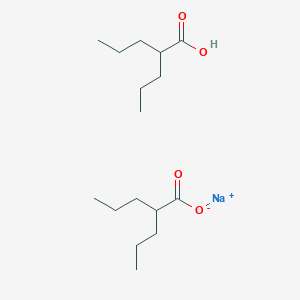

类似化合物

厄洛替尼: 一种用于治疗 NSCLC 的第一代 EGFR 抑制剂。

吉非替尼: 另一种具有类似应用的第一代 EGFR 抑制剂。

阿法替尼独特的作用机制和更广泛的活性谱使其成为治疗 NSCLC 和其他 EGFR 突变癌症的宝贵选择。

属性

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-CWDCEQMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893451 | |

| Record name | Afatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Afatinib is a potent and selective, irreversible ErbB family blocker. Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3 and ErbB4. In particular, afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling. Certain mutations in EGFR, including non-resistant mutations in its kinase domain, can result in increased autophosphorylation of the receptor, leading to receptor activation, sometimes in the absence of ligand binding, and can support cell proliferation in NSCLC. Non-resistant mutations are defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation and where efficacy is predicted by 1) clinically meaningful tumor shrinkage with the recommended dose of afatinib and/or 2) inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at concentrations of afatinib sustainable at the recommended dosage according to validated methods. The most commonly found of these mutations are exon 21 L858R substitutions and exon 19 deletions. Moreover, afatinib demonstrated inhibition of autophosphorylation and/or in vitro proliferation of cell lines expressing wild-type EGFR and in those expressing selected EGFR exon 19 deletion mutations, exon 21 L858R mutations, or other less common non-resistant mutations, at afatinib concentrations achieved in patients. In addition, afatinib inhibited in vitro proliferation of cell lines overexpressing HER2. | |

| Record name | Afatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

850140-72-6, 439081-18-2 | |

| Record name | Afatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850140-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tovok | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Afatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Afatinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

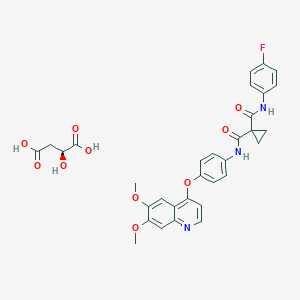

Feasible Synthetic Routes

A: Afatinib irreversibly binds to and inhibits the tyrosine kinase activity of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. [, , ] This irreversible binding distinguishes it from first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. [, ]

A: By inhibiting EGFR, HER2, and HER4, Afatinib disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. [, ] Specifically, it inhibits the phosphorylation of EGFR, HER2, Akt, and Erk, leading to cell cycle arrest, apoptosis, and suppression of tumor growth. [, , ]

ANone: Spectroscopic data for Afatinib, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) information, was not found in the provided research articles. For detailed spectroscopic data, it's recommended to consult comprehensive chemical databases or the manufacturer's drug information.

A: Afatinib is a kinase inhibitor, not a catalyst. It works by competitively binding to the ATP-binding site of tyrosine kinases, preventing their catalytic activity. [, ]

A: Encapsulation of Afatinib into polymeric micelles has been shown to improve its delivery and cytotoxic activity in vitro and in vivo. [] This formulation strategy suggests potential for enhancing Afatinib's stability, solubility, or bioavailability. Further research is needed to fully understand the impact of various formulation strategies on Afatinib's pharmacokinetic properties.

ANone: The provided research articles primarily focus on Afatinib's preclinical and clinical efficacy and safety. Information regarding SHE regulations, risk minimization, and responsible practices during its development and manufacturing is not readily available in these articles. Consulting regulatory agency guidelines and the manufacturer's documentation would provide more information on SHE compliance.

A: The irreversible binding of Afatinib to its targets potentially leads to a prolonged duration of action compared to reversible TKIs. [, ] This property was demonstrated in a mouse model of EGFR-driven lung cancer, where Afatinib suppressed tumor growth and induced apoptosis for a longer duration than gefitinib. [] Further research is needed to fully elucidate the relationship between its irreversible binding and its PK/PD profile in humans.

A: Afatinib demonstrates antitumor activity in various preclinical models, including cell lines and xenografts. [, , , ] In vitro studies showed that it inhibits the proliferation of several cancer cell lines, including those harboring EGFR mutations, HER2 overexpression, and those with acquired resistance to other EGFR TKIs. [, , ]

A: In vivo studies in mice have shown that Afatinib effectively suppresses tumor growth in xenograft models of lung cancer, including those with EGFR mutations and acquired resistance to first-generation TKIs. [, ] Additionally, Afatinib-encapsulated micelles exhibited superior tumor growth suppression compared to Afatinib alone in a HER2-overexpressing xenograft model. []

A: Clinical trials have demonstrated that Afatinib is effective in treating EGFR mutation-positive non-small cell lung cancer (NSCLC). [, , , ] In the LUX-Lung 3 and LUX-Lung 6 trials, Afatinib significantly improved progression-free survival compared to standard chemotherapy in patients with EGFR mutation-positive NSCLC. [, ] Further, a phase II trial showed that Afatinib monotherapy demonstrated activity in patients with HER2-positive metastatic breast cancer after progression on trastuzumab. []

A: Despite its initial effectiveness, acquired resistance to Afatinib can develop. Several mechanisms have been identified, including the emergence of the EGFR T790M secondary mutation [, , , ], MET amplification [, ], activation of the insulin-like growth factor 1 receptor (IGF1R) signaling pathway [], upregulation of secreted phosphoprotein 1 (SPP1) [], and activation of fibroblast growth factor receptor 1 (FGFR1). []

A: While Afatinib can overcome resistance to first-generation EGFR TKIs mediated by the T790M mutation, cross-resistance can still occur through alternative mechanisms. [, , ] For instance, acquired resistance to the anti-EGFR monoclonal antibody ICR62 can lead to cross-resistance to Afatinib in colorectal cancer cells. []

A: Clinical trials have shown that Afatinib is generally well tolerated, although it can cause adverse events, primarily related to its inhibition of EGFR in skin and gastrointestinal tissues. [, , ] Dose reductions may be necessary to manage these side effects. [] For detailed safety information, it's crucial to refer to the product label and clinical trial data.

A: Encapsulation of Afatinib into polymeric micelles has been shown to enhance its delivery to cancer cells and improve its cytotoxic activity. [] This approach suggests potential for improving Afatinib's therapeutic index by increasing its concentration at tumor sites while minimizing off-target effects.

A: Various analytical methods have been employed to characterize Afatinib and assess its activity, including cell viability assays (e.g., MTT assay), flow cytometry (for cell cycle and apoptosis analysis), Western blot analysis (for protein expression), and next-generation sequencing (for mutation analysis). [, , , ]

ANone: The provided research articles primarily focus on Afatinib's preclinical and clinical aspects. Information about its ecotoxicological effects, degradation pathways, and environmental fate is not readily available in these articles. Further research is needed to address these environmental considerations.

ANone: Specific studies focusing on Afatinib's dissolution rate and solubility in various media were not found in the provided research articles. This information is important for understanding its bioavailability and formulating effective drug products.

ANone: While the research articles employ various analytical techniques, details about their validation, including accuracy, precision, and specificity, are not consistently provided. Validating analytical methods is crucial for ensuring the reliability and reproducibility of research findings.

ANone: Information about specific quality control and assurance measures implemented during Afatinib's development, manufacturing, and distribution was not found in the provided research articles.

ANone: The provided research articles primarily focus on Afatinib's anti-tumor activity and do not address its potential immunogenicity. Further research is needed to investigate whether Afatinib can elicit an immune response and explore strategies to mitigate or modulate any potential immunogenicity.

ANone: The provided research articles do not contain information about Afatinib's interactions with drug transporters. Understanding such interactions is important for predicting drug disposition and potential drug-drug interactions.

ANone: The provided research articles do not provide details about Afatinib's potential to induce or inhibit drug-metabolizing enzymes. Investigating these interactions is crucial for assessing potential drug-drug interactions and optimizing Afatinib's therapeutic use.

ANone: The provided research articles primarily focus on Afatinib's efficacy and safety in treating cancer. Information regarding its biocompatibility with various biological systems and its potential for biodegradation was not found in these articles. Further research is needed to address these aspects, particularly for exploring alternative delivery systems and minimizing potential environmental impact.

A: Combination therapies, such as Afatinib plus cetuximab, have shown promise in delaying resistance compared to single-agent TKIs. [, ] Additionally, combining Afatinib with chemotherapy agents like vinorelbine has been explored in clinical trials. [, ]

ANone: The provided research articles primarily focus on Afatinib's therapeutic aspects. Information regarding specific strategies for recycling Afatinib or managing its waste was not found in these articles. Addressing these issues is important for promoting sustainable practices in pharmaceutical development and use.

ANone: Various research infrastructures and resources are crucial for advancing our understanding of Afatinib, including:

- Preclinical models: Cell lines and xenograft models are valuable tools for studying Afatinib's efficacy and resistance mechanisms. [, , , ]

A: The development of Afatinib represents a significant milestone in targeted cancer therapy, particularly for EGFR mutation-positive NSCLC. Initial research focused on its preclinical activity and potential to overcome resistance to first-generation EGFR TKIs. [, ] Subsequent clinical trials established its efficacy and safety as a first-line treatment for EGFR mutation-positive NSCLC. [, , , ] Current research is exploring its use in other cancer types, combination therapies, and strategies to address acquired resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。